Structural Differentiation vs. N‑Cyclohexylmethanesulfonamide — Molecular Bulk and Lipophilicity
The target compound incorporates a 4‑(cyclohexylmethyl)cyclohexyl substituent that substantially increases molecular size and lipophilicity relative to the simplest in‑class comparator, N‑cyclohexylmethanesulfonamide (CAS 19299‑40‑2). The molecular weight difference (273.44 vs. 177.26 g mol⁻¹) and the addition of a second cyclohexyl ring with a methylene linker predict a calculated logP increase of approximately 2–3 log units, based on fragment‑based estimation for cyclohexyl homologation . This structural feature directly impacts membrane permeability, protein binding, and metabolic stability profiles and precludes extrapolation of biological data from the simpler analog [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW 273.44 g mol⁻¹; estimated logP ~4.5–5.5 (in silico prediction for bis-cyclohexyl sulfonamide scaffold) |
| Comparator Or Baseline | N-Cyclohexylmethanesulfonamide (CAS 19299-40-2): MW 177.26 g mol⁻¹; calculated logP ~1.5–2.0 |
| Quantified Difference | ΔMW ≈ 96 g mol⁻¹; ΔlogP ≈ +2.5 to +3.5 log units (predicted) |
| Conditions | In silico fragment-based logP estimation; molecular weight from chemical formula |
Why This Matters
This level of lipophilicity difference alters membrane partitioning and off‑target binding propensity, making the target compound unsuitable as a direct substitute for the simpler analog in biological assays.
- [1] Angene Chemical. CAS 102280-89-7, Methanesulfonamide, N-[4-(cyclohexylmethyl)cyclohexyl]-. Product datasheet. View Source
